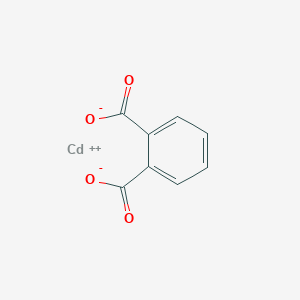

Cadmium phthalate

描述

Cadmium phthalate is a chemical compound formed by the reaction of cadmium ions with phthalic acid It is part of the broader class of phthalates, which are esters of phthalic acid Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity

准备方法

Synthetic Routes and Reaction Conditions

Cadmium phthalate can be synthesized through a wet chemical synthesis method. This involves reacting cadmium salts, such as cadmium chloride or cadmium nitrate, with phthalic acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the pH of the solution is adjusted to facilitate the formation of this compound precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and pH to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.

化学反应分析

Thermal Decomposition

Cadmium compounds typically decompose at high temperatures, releasing toxic cadmium oxide fumes. For cadmium phthalate, decomposition might follow:

This aligns with cadmium’s propensity to form stable oxides under thermal stress .

Reactivity with Acids and Bases

-

Acid Treatment : Reacts with strong acids (e.g., HCl) to regenerate phthalic acid and cadmium chloride:

-

Base Treatment : Reacts with hydroxides (e.g., NaOH) to form cadmium hydroxide and disodium phthalate:

Environmental and Biological Interactions

-

Hydrolysis : Phthalates are prone to hydrolysis in aqueous environments, releasing phthalic acid and cadmium ions .

-

Synergistic Toxicity : Cadmium and phthalates (e.g., DEHP) exhibit combined toxicity in biological systems, disrupting endocrine and reproductive functions .

Analytical Detection Methods

| Parameter | Method | Detection Limit | Source |

|---|---|---|---|

| Phthalate Quantification | HPLC with UV detection (254 nm) | 0.2 ng/mL | |

| Cadmium Analysis | ICP-MS | 8 ng/g |

Key Research Gaps and Limitations

科学研究应用

Industrial Applications

a. Plastic Stabilization

Cadmium phthalate is primarily used as a stabilizer in polyvinyl chloride (PVC) products. Its ability to enhance thermal stability makes it essential in the production of various plastic goods, including pipes, flooring, and electrical cables. The compound helps prevent degradation during processing and extends the lifespan of finished products.

b. Pigments and Coatings

In the production of pigments, this compound serves as a colorant in paints and coatings. Its vibrant hues and resistance to fading under UV light make it a popular choice for outdoor applications, such as automotive finishes and architectural coatings.

Scientific Research Applications

a. Toxicological Studies

this compound has been extensively studied for its toxicological effects on biological systems. Research indicates that exposure to cadmium compounds can lead to significant biochemical alterations in various organs. For instance, a study utilizing attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy demonstrated that cadmium exposure induced changes in lipid and protein profiles in rat liver, spleen, lung, and kidney tissues .

b. Endocrine Disruption Research

this compound has been implicated in endocrine disruption studies. Research involving the moth Spodoptera littoralis revealed that cadmium exposure significantly delayed developmental transitions and affected adult survival rates, highlighting its potential role as an endocrine disruptor .

Environmental Impact Studies

a. Contamination Assessment

this compound is frequently analyzed in environmental studies assessing contamination levels in consumer products. A report evaluated compliance with regulations on cadmium and phthalates in children's products, revealing that many samples exceeded safety limits for these toxicants . This underscores the importance of monitoring this compound levels in consumer goods to protect public health.

b. Ecotoxicology

Studies have demonstrated that cadmium compounds can adversely affect ecosystems. For example, research indicated that cadmium exposure led to reduced reproductive success and increased mortality rates among exposed species . These findings are critical for understanding the broader ecological implications of this compound usage.

Case Studies

Health Implications

Research highlights significant health risks associated with cadmium exposure, including reproductive toxicity and potential carcinogenic effects. A study indicated that exposure to cadmium chloride negatively impacted sperm motility and induced DNA damage in human sperm cells . These findings emphasize the need for caution regarding the use of this compound in consumer products.

作用机制

The mechanism by which cadmium phthalate exerts its effects involves several molecular targets and pathways:

Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Disruption of Cellular Signaling: Cadmium interferes with calcium signaling pathways, affecting various cellular processes.

Interaction with Nuclear Receptors: Phthalates, including this compound, can bind to nuclear receptors, influencing gene expression and hormonal regulation .

相似化合物的比较

Cadmium phthalate can be compared with other similar compounds such as:

Diisononyl phthalate (DINP): Used as a plasticizer, but less toxic compared to this compound.

Diisodecyl phthalate (DIDP): Another plasticizer with different physical properties and lower toxicity.

Cadmium chloride: A cadmium salt with different chemical properties and applications.

This compound is unique due to its specific combination of cadmium and phthalic acid, which imparts distinct chemical and physical properties .

生物活性

Cadmium phthalate, a compound formed from cadmium and phthalate esters, has garnered attention due to its potential biological effects, particularly in reproductive and developmental contexts. This article delves into the biological activity of this compound, examining its toxicological implications, mechanisms of action, and relevant case studies.

Overview of this compound

Cadmium (Cd) is a heavy metal known for its toxicity and association with various health issues, including reproductive toxicity. Phthalates are a group of chemicals commonly used as plasticizers in consumer products. The combination of these two compounds can lead to significant biological effects, particularly in the context of environmental exposure.

Mechanisms of Toxicity

The mechanisms by which this compound exerts its toxic effects are multifaceted:

- Oxidative Stress : Cadmium is known to induce oxidative stress, leading to cellular damage. This stress can disrupt normal cellular functions and contribute to apoptosis (programmed cell death) .

- Endocrine Disruption : Phthalates are recognized endocrine disruptors that can interfere with hormonal signaling pathways. This disruption is particularly concerning in developing organisms .

- Sperm Motility and Function : Studies have shown that exposure to cadmium chloride (a common form of cadmium) significantly impairs sperm motility and function, which may be exacerbated by the presence of phthalates .

In Vitro Studies

A study investigating the effects of cadmium chloride and diisobutyl phthalate (DIBP) on human sperm revealed significant impairments in sperm motility and function after exposure. Specifically, concentrations of 10 µM CdCl2 were found to decrease both progressive and total sperm motility after 24 hours .

Animal Models

Research involving rodent models has demonstrated that exposure to cadmium and phthalates leads to various adverse effects:

- Reproductive Toxicity : A study highlighted that cadmium exposure resulted in reduced testosterone levels and compromised semen quality in male rats .

- Developmental Effects : Another investigation showed that exposure to both cadmium and mono-(2-ethylhexyl) phthalate (MEHP) induced biochemical changes in multiple organs, indicating systemic toxicity .

Human Exposure Studies

A case study involving male participants attending an andrology laboratory found correlations between elevated levels of cadmium and phthalates in seminal fluid with decreased sperm quality and increased DNA damage. This study underscored the potential reproductive risks associated with environmental exposure to these compounds .

Environmental Impact

Research on the impacts of cadmium and phthalates on non-target species, such as the caterpillar Spodoptera littoralis, revealed developmental growth impairment but no significant effects on reproductive success. This indicates that while these compounds can affect growth, their impact on reproduction may vary across species .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

属性

IUPAC Name |

cadmium(2+);phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Cd/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSISMMAWAHRDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500172 | |

| Record name | Cadmium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-27-7 | |

| Record name | Cadmium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。